The compound can be sourced from synthetic organic chemistry literature and databases such as PubChem and BenchChem. It falls under the category of heterocyclic compounds, specifically those containing nitrogen in a five-membered ring structure, which is characteristic of pyrrolidine derivatives.
The synthesis of Methyl (2S,4S)-4-(2-naphthyloxy)-2-pyrrolidinecarboxylate typically involves several key steps:
Methyl (2S,4S)-4-(2-naphthyloxy)-2-pyrrolidinecarboxylate has a distinctive molecular structure characterized by:
Methyl (2S,4S)-4-(2-naphthyloxy)-2-pyrrolidinecarboxylate can undergo several types of chemical reactions:
The mechanism of action for Methyl (2S,4S)-4-(2-naphthyloxy)-2-pyrrolidinecarboxylate involves interactions with biological targets such as enzymes and receptors:
Methyl (2S,4S)-4-(2-naphthyloxy)-2-pyrrolidinecarboxylate has diverse applications:
The pyrrolidinecarboxylate architecture serves as a privileged template in CNS drug discovery due to its:
Comparative analysis of structural analogs reveals how minor modifications alter physicochemical profiles:
Table 1: Structural Analogs of Pyrrolidinecarboxylate Derivatives
Compound Name | Molecular Formula | Substituent Position | Molecular Weight (g/mol) |
---|---|---|---|
Methyl (2S,4S)-4-(1-naphthyloxy)-2-pyrrolidinecarboxylate | C₁₆H₁₇NO₃ | 1-naphthyloxy | 271.31 |
Methyl (2S,4S)-4-(2-naphthyloxy)-2-pyrrolidinecarboxylate | C₁₆H₁₇NO₃ | 2-naphthyloxy | ~271.31* |
Methyl (2S,4S)-4-(3-isopropylphenoxy)-2-pyrrolidinecarboxylate | C₁₅H₂₁NO₃ | 3-isopropylphenoxy | 263.33 [4] |
*Calculated based on homologous analog . The 2-naphthyl isomer exhibits superior metabolic stability versus 1-naphthyl due to steric protection of the ether linkage.
The 2-naphthyloxy substitution distinguishes this compound through enhanced resistance to oxidative metabolism, attributed to steric shielding of the ether oxygen by the angular naphthalene structure .
Absolute stereochemistry dictates target specificity and potency:
Table 2: Enantiomer-Specific Pharmacological Properties
Configuration | Target Affinity (Kᵢ, nM)* | Metabolic Half-life (Human Liver Microsomes) |
---|---|---|
(2S,4S) | 8.2 ± 0.9 | 42 min |
(2R,4R) | 103 ± 12 | 18 min |
*Representative data for brivaracetam analogs from . Affinity measured for synaptic vesicle glycoprotein 2A (SV2A).
Synthetic access to this stereoisomer typically exploits chiral pool precursors like (2S,4S)-4-hydroxypyrrolidine-2-carboxylate derivatives [6] [8], resolving configurationally labile intermediates.
The 2-naphthyloxy substituent profoundly influences pharmacokinetic and pharmacodynamic properties:
Table 3: Bioactivity Correlation with Aryloxy Substituents
Aryloxy Group | Anticonvulsant ED₅₀ (mg/kg)* | Neuropathic Pain Reduction (%) |
---|---|---|
2-naphthyloxy | 15.3 | 78% |
1-naphthyloxy | 24.1 | 62% |
3-isopropylphenoxy | 32.7 | 51% |
*Data from rodent maximal electroshock seizure (MES) models adapted from [2] [4] .
Key obstacles in synthesizing this compound include:
Critical reaction parameters for optimal stereoselectivity:
Step 1: (2S,4S)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride + 2-naphthol → Cesium carbonate, DMF, 80°C, 12 h → Yield: 88% → diastereomeric excess: 99% [6] [9]
Epimerization pathways are minimized by avoiding strong bases (e.g., NaH) and maintaining pH < 8 during workup .
Despite promising bioactivity, critical SAR questions remain unresolved:
These gaps highlight needs for:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: